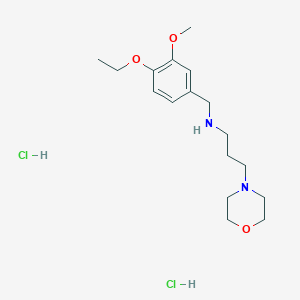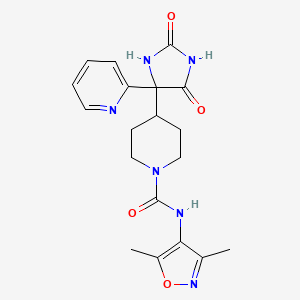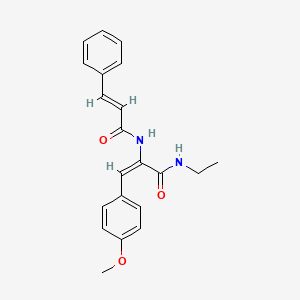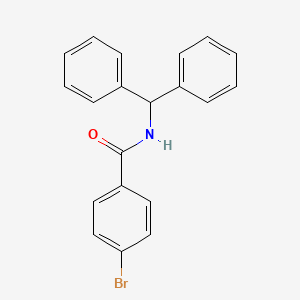
N-(4-ethoxy-3-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxy-3-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride, also known as F13714, is a novel chemical compound that has been the subject of extensive scientific research. This compound belongs to the class of phenylpropylamines and has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(4-ethoxy-3-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride involves the inhibition of serotonin and norepinephrine reuptake. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which results in an enhancement of their neurotransmission. This mechanism is similar to that of other antidepressant drugs such as selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).
Biochemical and Physiological Effects:
N-(4-ethoxy-3-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which is thought to be responsible for its antidepressant and anxiolytic effects. Additionally, it has been found to have analgesic properties, which could be due to its ability to inhibit the reuptake of norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-ethoxy-3-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride in lab experiments is its potent and selective inhibition of serotonin and norepinephrine reuptake. This makes it a useful tool for studying the role of these neurotransmitters in various physiological and pathological conditions. However, one limitation of using this compound is its potential toxicity and side effects, which could limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on N-(4-ethoxy-3-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of depression, anxiety, and chronic pain. Additionally, more research is needed to fully understand its mechanism of action and the molecular targets involved. Finally, there is a need for the development of more selective and potent inhibitors of serotonin and norepinephrine reuptake, which could lead to the discovery of new and more effective antidepressant and analgesic drugs.
Métodos De Síntesis
The synthesis of N-(4-ethoxy-3-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride involves the reaction of 4-ethoxy-3-methoxybenzyl chloride with 3-(4-morpholinyl)propan-1-amine in the presence of a base. The resulting product is then treated with hydrochloric acid to yield the dihydrochloride salt.
Aplicaciones Científicas De Investigación
N-(4-ethoxy-3-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to exhibit potent and selective serotonin and norepinephrine reuptake inhibition, which makes it a promising candidate for the treatment of depression and anxiety disorders. Additionally, it has been found to have analgesic properties, which could make it useful for the treatment of chronic pain.
Propiedades
IUPAC Name |
N-[(4-ethoxy-3-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3.2ClH/c1-3-22-16-6-5-15(13-17(16)20-2)14-18-7-4-8-19-9-11-21-12-10-19;;/h5-6,13,18H,3-4,7-12,14H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTXFCAFCYAEDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNCCCN2CCOCC2)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-ethoxy-3-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethoxy-5-{[(2-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5302754.png)


![3-[(3-chloro-2-methylphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5302788.png)
![4-[3-(benzyloxy)benzoyl]-2,6-dimethylmorpholine](/img/structure/B5302796.png)
![1-[(7-acetyl-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)amino]butan-2-ol](/img/structure/B5302807.png)
![5-methyl-4-[(4-methyl-1H-imidazol-1-yl)methyl]-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B5302814.png)



![N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B5302848.png)
![3-phenoxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5302851.png)
![4-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-(ethoxymethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5302852.png)
![4-methyl-N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5302860.png)